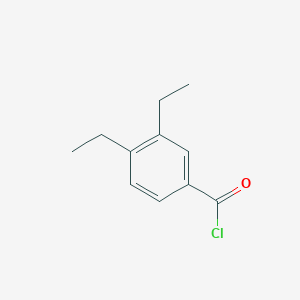

3,4-Diethylbenzoyl chloride

Beschreibung

3,4-Diethylbenzoyl chloride (C${11}$H${13}$ClO) is an acyl chloride derivative of benzoic acid with ethyl substituents at the 3- and 4-positions of the aromatic ring. This article compares this compound with these analogs, inferring trends based on substituent effects and available evidence.

Eigenschaften

CAS-Nummer |

102121-58-4 |

|---|---|

Molekularformel |

C11H13ClO |

Molekulargewicht |

196.67 g/mol |

IUPAC-Name |

3,4-diethylbenzoyl chloride |

InChI |

InChI=1S/C11H13ClO/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h5-7H,3-4H2,1-2H3 |

InChI-Schlüssel |

SNBCETWLOKEFMT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C=C(C=C1)C(=O)Cl)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4-Diethylbenzoyl chloride can be synthesized through the chlorination of 3,4-diethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The process is carried out under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise. The reaction mixture is then heated to promote the formation of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of the chlorinating agent to a reactor containing 3,4-diethylbenzoic acid. The reaction is monitored and controlled to ensure complete conversion of the acid to the acyl chloride. The product is then purified through distillation or recrystallization to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Diethylbenzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the acyl chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4-diethylbenzoic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.

Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents are employed under anhydrous conditions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

3,4-Diethylbenzoic Acid: Formed from hydrolysis.

3,4-Diethylbenzyl Alcohol: Formed from reduction.

Wissenschaftliche Forschungsanwendungen

3,4-Diethylbenzoyl chloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: In the synthesis of biologically active compounds for research purposes.

Medicine: As an intermediate in the production of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.

Industry: In the manufacture of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3,4-diethylbenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the acylation reaction can modify the biological activity of the target molecule, enhancing its therapeutic properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key properties of structurally related benzoyl chlorides from the evidence:

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Cl): Chlorinated derivatives (e.g., 3,4-dichloro and 3,5-dichloro) exhibit higher reactivity due to increased electrophilicity of the carbonyl carbon, making them suitable for nucleophilic acyl substitution in anhydride, ester, or amide synthesis . Electron-donating groups (e.g., OCH$3$, CH$3$): Methoxy and methyl substituents reduce electrophilicity, lowering reactivity. For example, 3,5-dimethylbenzoyl chloride is stable enough for controlled agrochemical synthesis .

Physical Properties: Melting Points: Chlorinated derivatives (e.g., 3,4-dichloro) have higher melting points (30–33°C) due to stronger intermolecular forces (e.g., halogen bonding) . Boiling Points: 3,5-Dimethylbenzoyl chloride’s high boiling point (251.3°C) reflects its nonpolar substituents and molecular weight .

Steric and Positional Effects :

- 3,4-Substitution : Vicinal substituents (e.g., 3,4-dichloro) create steric hindrance and electronic effects that influence crystal packing, as seen in the C–Cl bond lengths (1.72–1.77 Å) .

- 3,5-Substitution : Meta-substituted analogs (e.g., 3,5-dichloro) show symmetrical electronic distribution, enhancing stability in industrial applications .

Applications :

- Chlorinated Derivatives : Widely used as intermediates in agrochemicals and pharmaceuticals due to their reactivity .

- Hydroxy/Methoxy Derivatives : Employed in pharmaceuticals and cosmetics for their hydrogen-bonding capacity and solubility .

Inferred Properties of 3,4-Diethylbenzoyl Chloride

- Electron-Donating Effect : Ethyl groups may slightly deactivate the acyl chloride compared to chloro analogs, akin to methyl or methoxy substituents.

- Physical Properties : Likely lower melting point than chlorinated derivatives but higher solubility in organic solvents due to increased hydrophobicity.

Q & A

Q. What are the standard synthetic routes for preparing 3,4-diethylbenzoyl chloride, and what factors influence yield?

Synthesis typically involves Friedel-Crafts alkylation of benzoyl chloride precursors followed by selective ethyl group introduction. For analogous benzoyl chlorides (e.g., 3,5-dichloro derivatives), multi-step protocols include side-chain chlorination, hydrolysis, and decarbonylation, with yields influenced by reaction temperature, catalyst concentration, and chlorination efficiency . Purification often employs fractional distillation or recrystallization, with final purity verified via H NMR and HPLC (>99% purity) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm ethyl group positions and acyl chloride functionality.

- IR Spectroscopy : Peaks at ~1770 cm (C=O stretch) and ~600–800 cm (C-Cl stretch) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M]) and fragmentation patterns to validate molecular weight and structure .

Q. What safety protocols are essential when handling this compound?

- PPE : Impervious gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during ethyl group introduction?

Byproduct analysis (e.g., GC-MS) reveals competing reactions like over-alkylation or ring chlorination. Optimization strategies include:

- Catalyst Control : Using Lewis acids (e.g., AlCl) in stoichiometric ratios to minimize side reactions.

- Temperature Gradients : Stepwise heating (e.g., 0°C → 50°C) to control reaction kinetics .

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility and selectivity .

Q. How does steric hindrance from the 3,4-diethyl groups influence reactivity in nucleophilic acyl substitutions?

Ethyl groups at the 3,4-positions create steric bulk, reducing reaction rates with hindered nucleophiles (e.g., tertiary amines). Kinetic studies comparing 3,4-diethyl derivatives with unsubstituted benzoyl chlorides show a 2–3× decrease in for bulky nucleophiles. Computational modeling (DFT) can further elucidate transition-state steric effects .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from solvent effects, impurities, or isomerization. Best practices include:

- Cross-Validation : Compare data with structurally similar compounds (e.g., 3,4-dimethoxybenzoyl chloride) .

- High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to assign peaks unambiguously.

- Independent Synthesis : Replicate published methods to confirm reproducibility .

Methodological Notes

- Data Sources : Relied on peer-reviewed synthesis protocols , NIST spectral libraries , and safety guidelines .

- Excluded Sources : BenchChem and commercial databases omitted per reliability criteria.

- Conflicting Evidence : Addressed variations in synthetic yields and spectral interpretations through multi-method validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.